molecular formula C16H15NO2S2 B2650116 3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-94-3

3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Cat. No. B2650116
M. Wt: 317.42
InChI Key: GLZSVRIOJAUTED-UHFFFAOYSA-N
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Description

The compound “3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione” is a chemical substance with the CAS number 477868-94-3. It has been mentioned in the context of the crystal structure of Pseudomonas aeruginosa DsbA E82I .

Scientific Research Applications

Synthesis and Anticancer Activity

The compound 3-[(4-methylbenzyl)sulfanyl]-1lambda6,4-benzothiazine-1,1(4H)-dione, falls under the broader category of 2‐Aryl‐4H‐3,1‐benzothiazines, which have been synthesized and evaluated for their antiproliferative activity. These compounds, including variations of benzothiazines, have shown promise in the field of cancer research due to their ability to inhibit the growth of human cancer cell lines. The antiproliferative properties of some benzothiazines have been found to be more beneficial than cisplatin, a commonly used chemotherapy drug, suggesting potential applications in cancer treatment (Niewiadomy, Matysiak, & Karpińska, 2011).

Synthesis Techniques

Research has also focused on developing new synthesis techniques for benzothiazines, including the 3-[(4-methylbenzyl)sulfanyl]-1lambda6,4-benzothiazine-1,1(4H)-dione compound. Techniques involve the condensation of o-aminobenzenethiol with various ketones in the presence of dimethyl sulphoxide, suggesting a versatile method for creating these compounds. Such methodologies could provide efficient pathways for the production of benzothiazine derivatives, which have significant implications in drug development and other areas of chemical research (Miyano, Abe, Sumoto, & Teramoto, 1976).

Future Directions

The compound has been mentioned in the context of Pseudomonas aeruginosa DsbA E82I, suggesting a potential role in the development of new anti-virulence antimicrobials . This indicates that it could be of interest in future research and drug development efforts.

properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c1-12-6-8-13(9-7-12)10-20-16-11-21(18,19)15-5-3-2-4-14(15)17-16/h2-9,11,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZSVRIOJAUTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione

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